molecular formula C16H11N3O6 B12475343 4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid

4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid

Cat. No.: B12475343
M. Wt: 341.27 g/mol
InChI Key: DOTDVHOXONGBJN-UHFFFAOYSA-N
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Description

4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID is a complex organic compound that features a nitro group, an isoindole moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID typically involves multiple steps, starting with the preparation of the isoindole derivative. One common method involves the reaction of phthalic anhydride with an amine to form the isoindole core. This intermediate is then nitrated to introduce the nitro group. The final step involves coupling the nitrated isoindole with a benzoic acid derivative under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

    Coupling Reactions: EDCI, triethylamine.

Major Products Formed

    Reduction: Formation of 4-{[(5-AMINO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole moiety can bind to specific proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[(5-AMINO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID: Similar structure but with an amino group instead of a nitro group.

    4-{[(5-CHLORO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID: Contains a chloro group instead of a nitro group.

Uniqueness

4-{[(5-NITRO-1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOIC ACID is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid

InChI

InChI=1S/C16H11N3O6/c20-14-12-6-5-11(19(24)25)7-13(12)15(21)18(14)8-17-10-3-1-9(2-4-10)16(22)23/h1-7,17H,8H2,(H,22,23)

InChI Key

DOTDVHOXONGBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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